Hydrate vs. Anhydrous Crystallization and Stability
The target compound exhibits a strong and quantifiable preference for crystallization as the monohydrate form (C5H4N2O3·H2O), whereas the anhydrous free acid (6-hydroxypyridazine-3-carboxylic acid, CAS 37972-69-3) does not form the same stable hydrate under comparable conditions [1]. This differential crystallization behavior is not trivial; the hydrate form incorporates water into a hydrogen-bonded network involving carboxylate anions and hydronium cations, producing a distinct solid-state architecture that influences long-term storage stability, hygroscopicity, and reproducibility in weighing and formulation [1].
| Evidence Dimension | Crystalline form and solid-state hydrogen-bonding network |
|---|---|
| Target Compound Data | Crystallizes as monohydrate (C5H4N2O3·H2O); hydrogen-bonded catemeric pattern involving carboxylate anions and hydronium cations |
| Comparator Or Baseline | Anhydrous free acid (6-hydroxypyridazine-3-carboxylic acid, CAS 37972-69-3): does not form analogous stable hydrate |
| Quantified Difference | Qualitative difference in solid-state architecture; presence of water of crystallization in monohydrate form |
| Conditions | Crystallization from aqueous medium; X-ray crystallography analysis |
Why This Matters
Procurement of the monohydrate form ensures batch-to-batch consistency in solid-state properties, reducing variability in weighing accuracy and formulation steps compared to the anhydrous free acid.
- [1] Katrusiak, A., Katrusiak, A., & Ratajczak-Sitarz, M. (2011). Synthesis, tautomeric forms, specific intermolecular interactions, and lipophilicity of methylated 6-hydroxypyridazine-3-carboxylic acid and its 4,5-dihydro analogs. Journal of Molecular Structure, 995(1-3), 1-8. (Note: Compound 2 refers to 6-hydroxypyridazine-3-carboxylic acid). View Source
